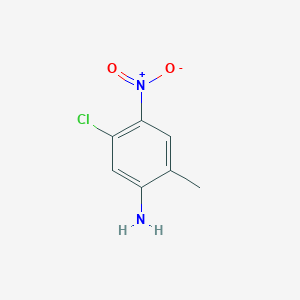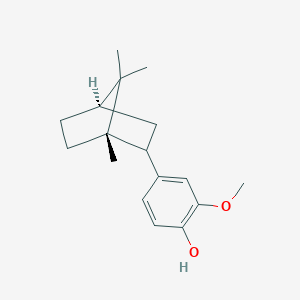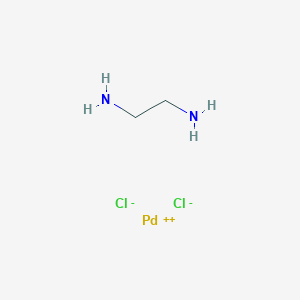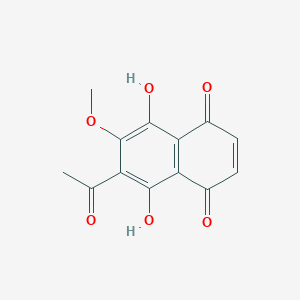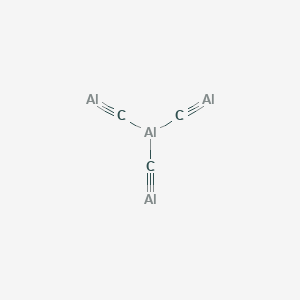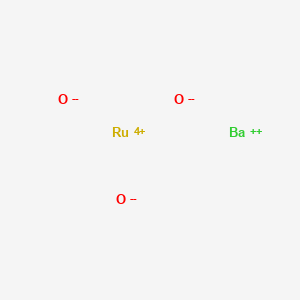
Barium ruthenium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium ruthenium trioxide (BaRuO3) is a complex oxide that has gained attention in recent years due to its unique properties and potential applications in various fields. It is a perovskite-type oxide that has a cubic crystal structure and exhibits metallic conductivity. BaRuO3 has been studied extensively for its potential use in catalysis, energy storage, and as a sensor material.
Mécanisme D'action
The mechanism of action of Barium ruthenium trioxide is not fully understood, but it is believed to be related to its unique crystal structure and electronic properties. Barium ruthenium trioxide has a perovskite-type structure, which consists of corner-sharing octahedra of metal ions. The electronic properties of Barium ruthenium trioxide are also unique, with the ruthenium ions exhibiting a mixed-valence state. It is believed that these unique properties contribute to the excellent catalytic activity and energy storage properties of Barium ruthenium trioxide.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Barium ruthenium trioxide. However, some studies have suggested that Barium ruthenium trioxide may exhibit cytotoxic effects on certain cancer cell lines. More research is needed to fully understand the potential health effects of Barium ruthenium trioxide.
Avantages Et Limitations Des Expériences En Laboratoire
Barium ruthenium trioxide has several advantages for use in lab experiments, including its unique properties and potential applications in catalysis and energy storage. However, there are also some limitations to its use, including the difficulty in synthesizing high-quality Barium ruthenium trioxide samples and the limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on Barium ruthenium trioxide. One area of focus is on improving the synthesis methods to produce high-quality samples with controlled properties. Another area of focus is on understanding the mechanism of action of Barium ruthenium trioxide, which could lead to the development of new applications in catalysis and energy storage. Additionally, more research is needed to fully understand the potential health effects of Barium ruthenium trioxide and to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of Barium ruthenium trioxide can be achieved through various methods, including solid-state reactions, sol-gel, hydrothermal, and microwave-assisted methods. Solid-state reactions involve the mixing of stoichiometric amounts of barium, ruthenium, and oxygen precursors, followed by heating at high temperatures. Sol-gel synthesis involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to form the oxide. Hydrothermal synthesis involves the reaction of metal precursors in an aqueous solution at high temperatures and pressures. Microwave-assisted synthesis involves the use of microwaves to heat the reaction mixture, which can result in faster and more efficient synthesis.
Applications De Recherche Scientifique
Barium ruthenium trioxide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of catalysis. Barium ruthenium trioxide has been shown to exhibit excellent catalytic activity for various reactions, including the oxidation of alcohols, reduction of nitroaromatics, and the hydrogenation of olefins. It has also been studied as a potential electrode material for energy storage devices, such as supercapacitors and batteries. Barium ruthenium trioxide has been shown to exhibit high capacitance and excellent cycling stability, making it a promising candidate for use in these devices.
Propriétés
Numéro CAS |
12009-17-5 |
|---|---|
Nom du produit |
Barium ruthenium trioxide |
Formule moléculaire |
BaO3Ru |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
barium(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/Ba.3O.Ru/q+2;3*-2;+4 |
Clé InChI |
LHLZHLRVCCLSMQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Ru+4].[Ba+2] |
SMILES canonique |
[O-2].[O-2].[O-2].[Ru+4].[Ba+2] |
Autres numéros CAS |
12009-17-5 |
Synonymes |
barium ruthenium trioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



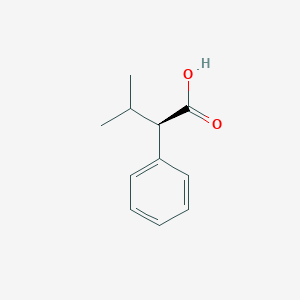
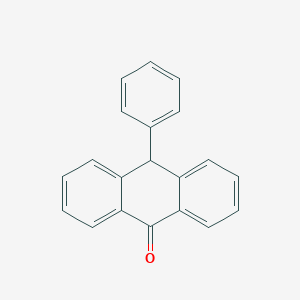
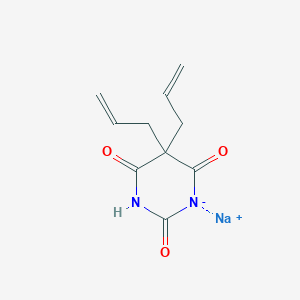
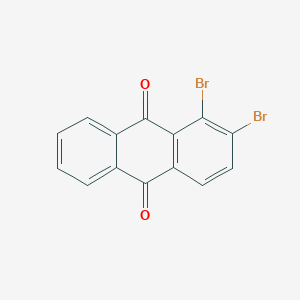
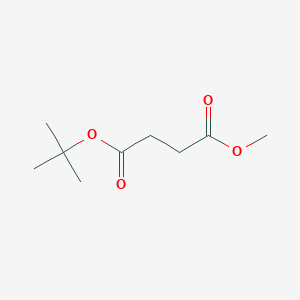

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)

